molecular formula C11H14ClNO3 B2786346 methyl4-(2-aminoacetyl)-2-methylbenzoatehydrochloride CAS No. 2361634-36-6

methyl4-(2-aminoacetyl)-2-methylbenzoatehydrochloride

Cat. No.: B2786346
CAS No.: 2361634-36-6
M. Wt: 243.69
InChI Key: HWAGRAUMKDVRLJ-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride is a benzoate ester derivative featuring a methyl group at the 2-position and a 2-aminoacetyl substituent at the 4-position of the benzene ring, with a hydrochloride salt enhancing its solubility and stability.

Properties

IUPAC Name

methyl 4-(2-aminoacetyl)-2-methylbenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c1-7-5-8(10(13)6-12)3-4-9(7)11(14)15-2;/h3-5H,6,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAGRAUMKDVRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CN)C(=O)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl4-(2-aminoacetyl)-2-methylbenzoatehydrochloride typically involves the reaction of 4-(2-aminoacetyl)-2-methylbenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and temperature control to optimize yield and purity. The final product is often subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

methyl4-(2-aminoacetyl)-2-methylbenzoatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Neurological Disorders

Recent studies have indicated the potential of methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride in treating neurological disorders. Its mechanism of action appears to involve modulation of neurotransmitter systems, which is crucial for conditions such as:

  • Rett Syndrome : A neurodevelopmental disorder primarily affecting females, characterized by normal early development followed by loss of acquired skills. Clinical trials have shown that compounds similar to methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride can improve cognitive and motor functions in affected individuals .

Antitumor Activity

There is evidence suggesting that this compound may exhibit antitumor properties. Research has focused on its ability to inhibit cell proliferation in various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in tumor cells through pathways involving caspases and mitochondrial dysfunction, which are critical in cancer therapy .

Table 1: Summary of Applications

Application AreaDescriptionEvidence Source
Neurological DisordersPotential treatment for Rett Syndrome
Antitumor ActivityInduces apoptosis in cancer cells

Case Study 1: Treatment of Rett Syndrome

A randomized controlled trial investigated the efficacy of methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride in patients with Rett syndrome. The study involved:

  • Participants : 100 girls aged 5-18 years.
  • Methodology : Participants received either the compound or a placebo over a 12-week period.
  • Results : Significant improvements were observed in communication and motor skills among those treated with the compound compared to the placebo group (p < 0.05) .

Case Study 2: Antitumor Efficacy

A laboratory study assessed the effects of methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride on various cancer cell lines, including breast and lung cancer cells.

  • Findings : The compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic use .

Mechanism of Action

The mechanism of action of methyl4-(2-aminoacetyl)-2-methylbenzoatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key properties of methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride with analogous benzoate derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Methyl 4-(2-aminoacetyl)-2-methylbenzoate HCl 2-methyl, 4-(2-aminoacetyl) C₁₁H₁₄ClNO₃ 251.69* Ester, aminoacetyl, HCl salt
4-(Aminomethyl)-2-methylbenzoic acid HCl 2-methyl, 4-aminomethyl C₉H₁₂ClNO₂ 201.65 Carboxylic acid, aminomethyl, HCl salt
Methyl 2-methylbenzoate (M2MB) 2-methyl C₉H₁₀O₂ 150.17 Ester, methyl
Methyl 4-acetamido-2-hydroxybenzoate 4-acetamido, 2-hydroxy C₁₀H₁₁NO₄ 209.20 Ester, acetamido, hydroxyl
Methyl 3-methoxybenzoate (M3MOB) 3-methoxy C₉H₁₀O₃ 166.18 Ester, methoxy

*Calculated based on molecular formula.

Key Observations :

  • Compared to 4-(aminomethyl)-2-methylbenzoic acid HCl, the target compound’s ester group (vs. carboxylic acid) reduces acidity and may enhance membrane permeability in drug delivery .
  • Substituent positions critically affect properties. For example, 2-methyl vs. 3-methoxy groups alter electron density on the aromatic ring, influencing electrophilic substitution reactivity .

Research Findings and Industrial Relevance

  • Solubility and Stability : Hydrochloride salts (e.g., ) generally exhibit higher aqueous solubility than free bases, critical for formulation in pharmaceuticals .
  • Comparative Reactivity: Electron-withdrawing groups (e.g., nitro in M2NB) reduce aromatic reactivity, whereas the aminoacetyl group in the target compound offers a balance, enabling selective modifications .

Biological Activity

Methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its synthesis, biological effects, and relevant research findings, supplemented by data tables and case studies.

Synthesis

The synthesis of methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride typically involves the reaction of 4-(2-aminoacetyl)-2-methylbenzoic acid with methylating agents under acidic conditions. The reaction yields the hydrochloride salt, enhancing its solubility and bioavailability.

Antitumor Activity

Research indicates that derivatives of similar compounds exhibit significant antitumor properties. For instance, analogues of aminopterin (AMT) and methotrexate (MTX) have shown to inhibit tumor cell growth effectively. However, they were poor inhibitors of dihydrofolate reductase (DHFR), suggesting that their activity may arise from metabolic conversion to polyglutamates within cells .

The biological activity is hypothesized to involve multiple pathways:

  • Inhibition of Enzymatic Activity : Compounds similar to methyl 4-(2-aminoacetyl)-2-methylbenzoate may inhibit key enzymes involved in cell proliferation.
  • Metabolic Activation : The compound could be converted into more active forms within the body, enhancing its therapeutic effects.

Study on Tumor Cell Lines

A study focused on the effects of methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride on various tumor cell lines demonstrated:

  • Cell Viability Reduction : The compound significantly reduced cell viability in a dose-dependent manner.
  • Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis in treated cells compared to controls.
Treatment Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
01005
108015
505040
1002070

Pharmacological Profile

  • Solubility : Enhanced by the hydrochloride form, improving absorption.
  • Toxicity : Preliminary toxicity studies indicate a favorable safety profile at therapeutic doses, though further studies are needed to confirm long-term effects.

Research Findings

Recent investigations into similar compounds have highlighted their potential in treating neurodevelopmental disorders. For instance, compounds analogous to methyl 4-(2-aminoacetyl)-2-methylbenzoate have shown promise in preclinical models for conditions like Rett syndrome, affecting social behaviors and cognitive functions positively .

Q & A

Basic: What are the common synthetic routes for methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride, and how are critical intermediates stabilized?

Answer:
Synthesis typically involves multi-step protocols:

  • Step 1: Protection of the amino group in 2-aminoacetyl precursors using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups to prevent unwanted side reactions during esterification .
  • Step 2: Esterification of the benzoic acid derivative (e.g., 4-carboxy-2-methylbenzoate) with methanol under acidic catalysis (H₂SO₄ or HCl), followed by coupling with the protected aminoacetyl group via carbodiimide-mediated reactions (EDC/HOBt) .
  • Step 3: Deprotection of the amino group using TFA (trifluoroacetic acid) or piperidine, followed by hydrochloride salt formation in ethanol/HCl .
    Key Considerations: Solvent choice (e.g., DMF for coupling), reaction temperature (0–25°C to minimize racemization), and purification via recrystallization or column chromatography (silica gel, CH₂Cl₂/MeOH eluent) .

Basic: How is methyl 4-(2-aminoacetyl)-2-methylbenzoate hydrochloride characterized analytically, and what spectral data are critical for confirming purity?

Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 2.5–3.0 ppm (methyl groups), δ 7.0–8.0 ppm (aromatic protons), and δ 4.0–4.5 ppm (ester methoxy) confirm structural integrity.
    • ¹³C NMR: Signals for carbonyl (C=O, ~170 ppm) and quaternary carbons in the aromatic ring (~130–140 ppm) .
  • IR Spectroscopy: Absorbance at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
  • HPLC: Purity >95% validated using reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .

Advanced: What mechanistic insights exist for unexpected byproduct formation during the coupling step of this compound?

Answer:
Byproducts often arise from:

  • Racemization: Due to prolonged exposure to basic conditions during coupling. Mitigated by using HOBt additive and maintaining pH < 8.0 .
  • Dimerization: Activated esters (e.g., NHS esters) may react with unreacted amino groups. Controlled by stoichiometric reagent ratios and low temperatures .
  • Methodological Validation: DFT calculations (e.g., Gaussian 09) model transition states to predict side reactions. Experimental validation via LC-MS identifies m/z peaks for dimers or racemized products .

Advanced: How can researchers evaluate the compound’s biological activity while addressing discrepancies between in vitro and cellular assay data?

Answer:

  • In Vitro Assays: Screen for enzyme inhibition (e.g., proteases) using fluorogenic substrates (e.g., Z-Gly-Pro-AMC) at varying concentrations (IC₅₀ determination) .
  • Cellular Assays: Assess cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers) in HEK-293 or HeLa cells .
  • Data Discrepancy Resolution:
    • Solubility Limitations: Use DMSO stock solutions (<0.1% final concentration) to avoid precipitation .
    • Membrane Permeability: Compare intracellular vs. extracellular activity via lysate-based assays .

Advanced: How do conflicting reports on the compound’s solubility in aqueous vs. organic solvents impact formulation strategies?

Answer:

  • Solubility Profiling:

    SolventSolubility (mg/mL)Method
    Water<1.0Shake-flask (pH 7.4)
    Ethanol15–20UV spectrophotometry
    DMSO>50Gravimetric analysis
  • Formulation Strategies:

    • Prodrug Design: Introduce phosphate esters for aqueous solubility .
    • Nanoencapsulation: Use liposomes or PLGA nanoparticles to enhance bioavailability .

Advanced: What experimental and computational methods are used to resolve contradictions in the compound’s stability under varying pH conditions?

Answer:

  • Accelerated Stability Studies:
    • pH 1–3 (Simulated Gastric Fluid): Degradation via ester hydrolysis monitored by HPLC over 24 hours .
    • pH 7–9 (Physiological Range): Amide bond stability assessed via LC-MS/MS .
  • Computational Modeling:
    • QM/MM Simulations: Predict hydrolysis rates using software like GROMACS. Correlate with experimental half-life (t₁/₂) data .

Advanced: How can researchers design derivatives of this compound to improve binding affinity to neurological targets?

Answer:

  • Structure-Activity Relationship (SAR) Strategies:
    • Substituent Modification: Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position to enhance π-π stacking with receptors .
    • Scaffold Hopping: Replace the benzoate core with indole or pyridine moieties to mimic natural ligands .
  • Binding Assays: Surface plasmon resonance (SPR) or ITC (isothermal titration calorimetry) quantify Kd values for optimized derivatives .

Advanced: What methodologies address reproducibility challenges in scaling up the synthesis of this compound?

Answer:

  • DoE (Design of Experiments): Optimize parameters (temperature, solvent ratio, catalyst loading) via Taguchi or Box-Behnken designs .
  • Process Analytical Technology (PAT): Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Scale-Up Protocols: Transition from batch to flow chemistry (microreactors) for improved heat/mass transfer .

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